Cas no 2138193-57-2 (methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)
![methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate structure](https://ja.kuujia.com/scimg/cas/2138193-57-2x500.png)
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate
- 2138193-57-2
- EN300-724848
-
- インチ: 1S/C13H11FN2O3/c1-19-13(18)11-3-2-9(4-12(11)14)5-16-6-10(7-17)15-8-16/h2-4,6-8H,5H2,1H3
- InChIKey: OKENCBQTIXMSDB-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=O)OC)C=CC(=C1)CN1C=NC(C=O)=C1
計算された属性
- せいみつぶんしりょう: 262.07537038g/mol
- どういたいしつりょう: 262.07537038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724848-0.1g |
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate |
2138193-57-2 | 0.1g |
$1849.0 | 2023-05-29 | ||
Enamine | EN300-724848-2.5g |
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate |
2138193-57-2 | 2.5g |
$4117.0 | 2023-05-29 | ||
Enamine | EN300-724848-5.0g |
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate |
2138193-57-2 | 5g |
$6092.0 | 2023-05-29 | ||
Enamine | EN300-724848-0.05g |
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate |
2138193-57-2 | 0.05g |
$1764.0 | 2023-05-29 | ||
Enamine | EN300-724848-1.0g |
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate |
2138193-57-2 | 1g |
$2101.0 | 2023-05-29 | ||
Enamine | EN300-724848-10.0g |
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate |
2138193-57-2 | 10g |
$9032.0 | 2023-05-29 | ||
Enamine | EN300-724848-0.25g |
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate |
2138193-57-2 | 0.25g |
$1933.0 | 2023-05-29 | ||
Enamine | EN300-724848-0.5g |
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate |
2138193-57-2 | 0.5g |
$2017.0 | 2023-05-29 |
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoateに関する追加情報
Comprehensive Overview of Methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate (CAS No. 2138193-57-2)
Methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate (CAS No. 2138193-57-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique fluoro-substituted benzoate and formyl-imidazole functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals often search for CAS 2138193-57-2 suppliers, methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate applications, and synthesis methods for fluorinated benzoates, reflecting its growing relevance in modern chemistry.
The molecular structure of methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate combines a fluorinated aromatic ring with an imidazole-based aldehyde, making it a valuable scaffold for drug discovery. Its CAS number 2138193-57-2 is frequently referenced in patent literature and academic journals, particularly in studies exploring kinase inhibitors and antimicrobial agents. Recent trends in medicinal chemistry highlight the demand for fluorinated building blocks, as they often enhance metabolic stability and bioavailability—key factors driving interest in this compound.
In pharmaceutical applications, methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate is investigated for its potential role in designing targeted therapies. The fluoro group at the 2-position and the formyl-imidazole moiety offer strategic sites for further derivatization, enabling the development of compounds with tailored biological activities. Searches for CAS 2138193-57-2 price and custom synthesis services indicate its commercial importance, especially among companies specializing in high-value intermediates for drug development.
Beyond pharmaceuticals, this compound finds utility in agrochemical research, where fluorinated compounds are prized for their ability to improve pesticide efficacy and environmental profiles. The imidazole ring in methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate can interact with biological targets, making it a candidate for novel crop protection agents. Queries such as fluorinated imidazole derivatives in agriculture and benzoate-based agrochemicals underscore its cross-disciplinary appeal.
Synthetic routes to CAS 2138193-57-2 typically involve multi-step processes, including Pd-catalyzed cross-coupling and selective fluorination. These methods are optimized to achieve high yields and purity, critical for industrial-scale production. Laboratories and manufacturers often seek technical data sheets and safety guidelines for handling this compound, reflecting its niche but expanding market presence.
The future of methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate lies in its adaptability to emerging trends, such as green chemistry and AI-driven molecular design. As computational tools accelerate the discovery of fluorine-containing drugs, intermediates like CAS 2138193-57-2 will remain pivotal. Its dual functionality—combining electron-withdrawing fluorine with a reactive aldehyde group—positions it as a cornerstone in innovative chemical synthesis.
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